Di(4-chlorobenzyl) disulphide chemical properties and structure
Di(4-chlorobenzyl) disulphide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Di(4-chlorobenzyl) disulphide
Abstract
This technical guide provides a comprehensive overview of Di(4-chlorobenzyl) disulphide, a symmetrical aromatic disulfide. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characteristics. A validated, step-by-step synthesis protocol via the oxidation of 4-chlorobenzyl mercaptan is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and self-validation. Furthermore, the guide explores the compound's relevance within the broader context of disulfide-containing molecules in medicinal chemistry and drug development, supported by authoritative references. Visual aids, including data tables and Graphviz diagrams, are employed to facilitate the clear and effective communication of technical information.
Introduction
Disulfide bonds (S-S) are fundamental covalent linkages in chemistry and biology, most notably providing structural stability to peptides and proteins.[1] The study of small molecules containing this moiety is crucial for understanding their potential roles as therapeutic agents, biological probes, or building blocks in organic synthesis. Di(4-chlorobenzyl) disulphide belongs to the class of organic aromatic disulfides, which are structurally analogous to the naturally occurring dibenzyl disulfide found in plants like Petiveria alliacea.[2] The introduction of chloro-substituents on the aromatic rings can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.[3] This guide serves as a technical resource, consolidating the core chemical knowledge of Di(4-chlorobenzyl) disulphide for professionals engaged in chemical research and pharmaceutical development.
Chemical Structure and Nomenclature
The structure of Di(4-chlorobenzyl) disulphide is characterized by two 4-chlorobenzyl groups linked by a disulfide bridge. This symmetrical arrangement dictates its chemical properties and spectroscopic signature.
Caption: Chemical structure of Di(4-chlorobenzyl) disulphide.
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IUPAC Name: 1,2-bis(4-chlorobenzyl)disulfane
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Other Names: Di(p-chlorobenzyl) disulfide, Bis(4-chlorobenzyl) disulfide
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CAS Number: Not explicitly found, but related to the parent compound Dibenzyl disulfide (150-60-7).[2]
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Molecular Formula: C₁₄H₁₂Cl₂S₂[4]
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Molecular Weight: 315.28 g/mol [4]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. The data for Di(4-chlorobenzyl) disulphide are summarized below, with some properties inferred from its parent compound, dibenzyl disulfide, due to a lack of specific experimental data for the chlorinated derivative.
| Property | Value | Source / Rationale |
| Appearance | White to off-white crystalline solid | Inferred from dibenzyl disulfide, which forms crystals. |
| Molecular Weight | 315.28 g/mol | Calculated from the molecular formula C₁₄H₁₂Cl₂S₂.[4] |
| Melting Point | Not specified. The parent compound, dibenzyl disulfide, melts at 69-72 °C.[5] The chlorinated version is expected to have a higher melting point due to increased molecular weight and intermolecular forces. | |
| Boiling Point | > 270 °C (with decomposition) | Inferred from dibenzyl disulfide.[2][5] High boiling points are typical for molecules of this size. |
| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., chloroform, hot ethanol, ether).[2][5] | The two chlorobenzyl groups confer significant hydrophobic character. |
| LogP (Octanol/Water) | ~5.29 (estimated) | Based on the LogP of dibenzyl disulfide, with an expected increase due to the two chlorine atoms.[5] |
Synthesis and Purification Protocol
The most direct and common method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols.[6] In this case, Di(4-chlorobenzyl) disulphide is efficiently prepared from 4-chlorobenzyl mercaptan.
Causality Behind Experimental Choices:
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Reactant: 4-chlorobenzyl mercaptan is the logical precursor, providing the entire carbon and sulfur backbone except for the S-S bond itself.[7][8][9]
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Oxidant: Iodine (I₂) is chosen as a mild and effective oxidizing agent for thiols. It is easy to handle, and the reaction progress can often be monitored visually by the disappearance of the iodine color.
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Solvent: Ethanol is a suitable solvent as it dissolves the thiol reactant and the iodine, while the resulting disulfide product may have lower solubility, potentially aiding in its isolation upon cooling.
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Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, removing unreacted starting material and soluble impurities. The choice of a solvent system (e.g., ethanol/water) is critical for obtaining high-purity crystals.
Caption: Workflow for the synthesis and validation of Di(4-chlorobenzyl) disulphide.
Step-by-Step Methodology:
Caution: This procedure should be conducted in a well-ventilated fume hood due to the potent stench of the 4-chlorobenzyl mercaptan starting material.[10] All glassware should be decontaminated with bleach solution before removal from the hood.
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl mercaptan (e.g., 1.59 g, 10 mmol) in 30 mL of 95% ethanol.[7][9]
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Oxidation: While stirring at room temperature, add a solution of iodine (approx. 1.27 g, 5 mmol) in 20 mL of 95% ethanol dropwise. The brown color of iodine should disappear upon addition. Continue adding until a faint, persistent yellow-brown color remains, indicating the consumption of the thiol.
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Quenching: Add a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any excess iodine, until the solution becomes colorless.
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Isolation: Slowly add 20 mL of deionized water to the reaction mixture to induce precipitation of the product. Cool the flask in an ice bath for 30 minutes to maximize crystal formation.
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Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 50% ethanol-water solution.
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Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.
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Drying & Validation: Dry the purified crystals under vacuum. The final product should be a white crystalline solid. Determine the melting point and perform spectroscopic analysis (NMR, IR, MS) to confirm the structure and assess purity. A sharp melting point range is indicative of high purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The expected data are summarized below.
| Technique | Feature | Expected Chemical Shift / m/z / Wavenumber | Rationale |
| ¹H NMR | Benzylic protons (-CH₂-) | ~3.6 - 3.8 ppm (singlet) | The two CH₂ groups are chemically equivalent. Their signal is a singlet adjacent to the electronegative sulfur atom. |
| Aromatic protons | ~7.2 - 7.4 ppm (multiplet, AA'BB' system) | The para-substituted aromatic rings will show a characteristic symmetrical pattern.[11][12] | |
| ¹³C NMR | Benzylic carbon (-CH₂-) | ~43 ppm | Aliphatic carbon attached to sulfur. |
| Aromatic carbons | ~129, 131, 133, 136 ppm | Four distinct signals are expected for the para-substituted ring: two protonated carbons and two quaternary carbons (one attached to CH₂ and one to Cl).[12] | |
| IR Spectroscopy | C-H (aromatic) stretch | 3100 - 3000 cm⁻¹ | Characteristic of sp² C-H bonds in the benzene ring.[13][14] |
| C-H (aliphatic) stretch | 3000 - 2850 cm⁻¹ | Characteristic of sp³ C-H bonds in the methylene bridge.[14] | |
| C=C (aromatic) stretch | 1600 - 1450 cm⁻¹ | In-ring vibrations of the benzene nucleus.[13] | |
| C-Cl stretch | ~1090 cm⁻¹ (strong) | Characteristic absorption for a chloro-group on a benzene ring. | |
| S-S stretch | 500 - 400 cm⁻¹ (weak) | The disulfide bond stretch is notoriously weak and often not observed in a routine IR spectrum. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 314, 316, 318 | The isotopic pattern (approx. 9:6:1 ratio) is definitive proof of the presence of two chlorine atoms. |
| Key Fragment | m/z 125, 127 | Corresponds to the 4-chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺, formed by cleavage of the C-S or S-S bond. This fragment's isotopic pattern confirms one chlorine atom. |
Applications in Research and Drug Development
While specific applications for Di(4-chlorobenzyl) disulphide are not widely documented, its structural features place it within a class of compounds highly relevant to drug discovery.
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Scaffolds for Drug Design: Disulfide-rich peptides are a major focus of drug development due to their exceptional stability.[15][16] Small molecules like Di(4-chlorobenzyl) disulphide can serve as valuable tool compounds or fragments for probing biological systems where redox processes involving thiols and disulfides are important.
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Antimicrobial and Anticancer Research: Many sulfur-containing compounds, including disulfides, exhibit biological activity. The lipophilic and halogenated nature of this molecule suggests it could be investigated for antimicrobial or cytotoxic properties, as these features often enhance cell membrane permeability and interaction with biological macromolecules.
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Material Science: Symmetrical disulfides can be used in polymer and materials science, for example, in the formation of self-assembled monolayers or dynamic covalent polymers.
Caption: Relationship between structure and potential applications.
Safety and Handling
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General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or fume hood. The precursor thiol is a respiratory irritant.[9]
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Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
Di(4-chlorobenzyl) disulphide is a well-defined chemical entity whose structure can be confirmed through standard spectroscopic methods. Its synthesis is straightforward via the oxidation of its corresponding thiol, a process that can be reliably executed and validated in a standard organic chemistry laboratory. While direct therapeutic applications have yet to be established, its structure, featuring a redox-active disulfide bond and lipophilic chlorobenzyl groups, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This guide provides the foundational technical data required for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
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Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current Protein & Peptide Science. Available from: [Link]
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